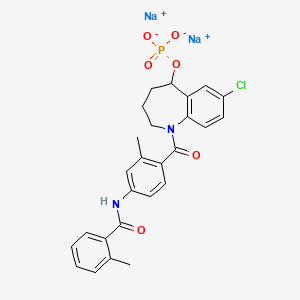

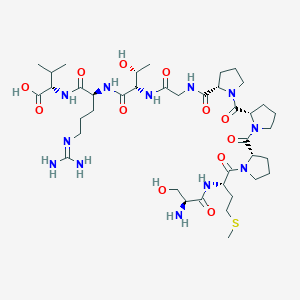

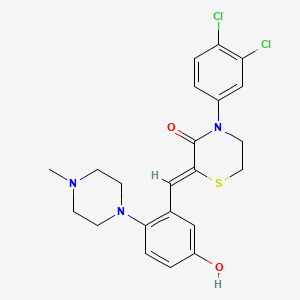

Tolvaptan phosphate sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

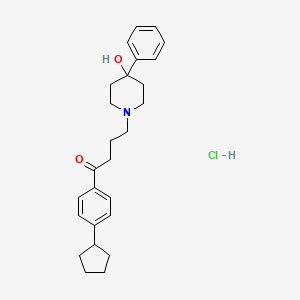

Tolvaptan phosphate sodium is a prodrug of tolvaptan, formulated as the salt tolvaptan sodium phosphate, for intravenous administration. It is primarily used for the treatment of cardiac edema and is converted into the active drug tolvaptan in the human body following administration . Tolvaptan is a selective vasopressin V2-receptor antagonist that helps in managing conditions like hyponatremia associated with heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tolvaptan phosphate sodium involves several steps. Initially, the nitro group of an intermediate compound is reduced to form an aniline derivative. This is then condensed with 2-methylbenzoyl chloride to produce a diamide . The final step involves the phosphorylation of the compound to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the phosphorylation step. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tolvaptan phosphate sodium undergoes several types of chemical reactions, including:

Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.

Reduction: The nitro group in the intermediate compound is reduced to an aniline derivative during synthesis.

Substitution: The condensation reaction with 2-methylbenzoyl chloride is a substitution reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

Substitution: Acid chlorides like 2-methylbenzoyl chloride in the presence of a base.

Major Products

The major product formed from these reactions is this compound, which is then converted into the active drug tolvaptan in the body .

Applications De Recherche Scientifique

Tolvaptan phosphate sodium has several scientific research applications:

Mécanisme D'action

Tolvaptan phosphate sodium acts as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2). Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors, tolvaptan prevents the insertion of aquaporins into the walls, thus inhibiting water reabsorption. This action results in increased urine volume, decreased urine osmolality, and increased electrolyte-free water clearance, ultimately reducing intravascular volume and increasing serum sodium levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

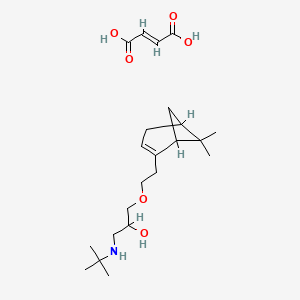

Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.

Lixivaptan: Similar to tolvaptan, used for treating polycystic kidney disease.

Mozavaptan: Used for the treatment of hyponatremia and heart failure.

Uniqueness

Tolvaptan phosphate sodium is unique due to its formulation as a prodrug for intravenous administration, making it suitable for patients who have difficulty with oral intake. Its selective action on V2 receptors and its ability to increase serum sodium levels without significant electrolyte loss make it a valuable therapeutic agent .

Propriétés

Numéro CAS |

942619-79-6 |

|---|---|

Formule moléculaire |

C26H24ClN2Na2O6P |

Poids moléculaire |

572.9 g/mol |

Nom IUPAC |

disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate |

InChI |

InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2 |

Clé InChI |

IHNKFKPPZJVMMZ-UHFFFAOYSA-L |

SMILES canonique |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)

![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)